N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide
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Overview
Description
N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide involves several steps. One common method starts with the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole . This intermediate is then reacted with 2-aminophenol to form the benzoxazole ring . The final step involves the reaction of the benzoxazole derivative with 4-ethylphenoxyacetic acid under appropriate conditions to yield the target compound .
Chemical Reactions Analysis
N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and ethylphenoxy groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis, while its anticancer activity is linked to the induction of apoptosis in cancer cells . The compound’s interaction with various enzymes and receptors in the body is a key area of ongoing research.
Comparison with Similar Compounds
N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide can be compared with other benzoxazole derivatives, such as:
2-amino benzoxazole: Known for its antimicrobial properties.
6-chloro-1,3-benzoxazol-2-ol: Exhibits antifungal and anticancer activities.
Properties
Molecular Formula |
C24H21ClN2O3 |
---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide |
InChI |
InChI=1S/C24H21ClN2O3/c1-3-16-5-8-18(9-6-16)29-14-23(28)26-17-7-10-20(25)19(13-17)24-27-21-11-4-15(2)12-22(21)30-24/h4-13H,3,14H2,1-2H3,(H,26,28) |
InChI Key |
XJVVEKPKYGKOPY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=C(O3)C=C(C=C4)C |
Origin of Product |
United States |
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